Trabodenoson

説明

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

特性

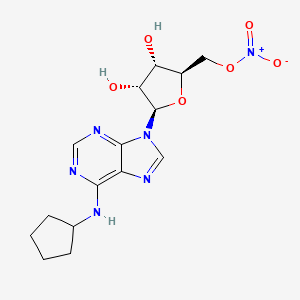

IUPAC Name |

[(2R,3S,4R,5R)-5-[6-(cyclopentylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O6/c22-11-9(5-26-21(24)25)27-15(12(11)23)20-7-18-10-13(16-6-17-14(10)20)19-8-3-1-2-4-8/h6-9,11-12,15,22-23H,1-5H2,(H,16,17,19)/t9-,11-,12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLVRTWKJDTWQQ-SDBHATRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO[N+](=O)[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO[N+](=O)[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90236139 | |

| Record name | Trabodenoson | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871108-05-3 | |

| Record name | Trabodenoson [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871108053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trabodenoson | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13122 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trabodenoson | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRABODENOSON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T237110W4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Trabodenoson: A Deep Dive into its Mechanism of Action in the Trabecular Meshwork

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction Trabodenoson is a novel, highly selective adenosine (B11128) A1 receptor (A1R) agonist that was developed as a therapeutic agent for primary open-angle glaucoma (POAG) and ocular hypertension.[1][2] Unlike many existing glaucoma therapies that primarily reduce aqueous humor production or increase uveoscleral outflow, this compound uniquely targets the conventional outflow pathway.[3][4] Its mechanism of action centers on rejuvenating the trabecular meshwork (TM), the tissue responsible for regulating the outflow of aqueous humor and maintaining intraocular pressure (IOP).[1][5] By mimicking the natural, adenosine-mediated control of IOP, this compound enhances the eye's innate ability to manage pressure by remodeling the extracellular matrix (ECM) of the TM, thereby increasing outflow facility.[3][6]

Core Mechanism: A1 Receptor-Mediated Signaling Cascade

The therapeutic action of this compound is initiated by its specific binding to the adenosine A1 receptor, a G-protein coupled receptor (GPCR) ubiquitously expressed in the eye, including the trabecular meshwork cells.[7] This binding event triggers a downstream intracellular signaling cascade that ultimately leads to the modulation of genes involved in extracellular matrix turnover.

-

A1 Receptor Activation: this compound acts as a potent agonist at the A1 receptor on the surface of TM cells.[8]

-

G-Protein Coupling: The activated A1 receptor couples with an inhibitory G-protein (Gi/o).

-

Downstream Effectors: This coupling leads to the activation of Phospholipase C (PLC), which in turn activates Protein Kinase C (PKC), specifically the alpha isoform.

-

MAPK/ERK Pathway: The cascade continues through the activation of c-Raf and the mitogen-activated protein kinase (MAPK) pathway, culminating in the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[8][9]

-

Gene Expression: Activated ERK1/2 translocates to the nucleus and modulates the activity of transcription factors, leading to changes in the expression of key proteins involved in ECM remodeling, most notably matrix metalloproteinases (MMPs).

Extracellular Matrix Remodeling and Functional Outcomes

The primary consequence of the A1R-mediated signaling cascade is the "rejuvenation" of the trabecular meshwork through active remodeling of the extracellular matrix.[1][8] This process reduces the outflow resistance that is a hallmark of glaucoma.

Key Molecular Changes:

-

Increased MMP Activity: this compound treatment significantly increases the abundance of Matrix Metalloproteinase-14 (MMP-14) and the enzymatic activity of Matrix Metalloproteinase-2 (MMP-2).[7][9] MMP-14 is a key activator of pro-MMP-2.

-

ECM Protein Degradation: The heightened MMP-2 activity leads to the targeted degradation of key structural ECM proteins, specifically fibronectin and collagen IV, which are known to accumulate excessively in glaucomatous TM, contributing to increased outflow resistance.[7][9]

Functional Improvement:

-

Increased Outflow Facility: By "cleaning out" the ECM, this compound restores a more porous and compliant structure to the TM. This directly leads to a significant increase in the conventional outflow facility, allowing aqueous humor to drain more freely.[3][7]

-

Intraocular Pressure Reduction: The enhancement of conventional outflow results in a clinically significant and sustained reduction in intraocular pressure.[5]

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound as observed in preclinical and clinical studies.

Table 1: Effects of this compound on Outflow Facility and IOP

| Parameter | Model/Study Population | Treatment Details | Result | Significance (p-value) | Reference |

|---|---|---|---|---|---|

| Outflow Facility | Aged Mice | Topical, Once Daily (2 days) | 26% Increase vs. Vehicle | < 0.05 | [7][9] |

| Outflow Facility | Young and Aged Mice | Topical, Once Daily (2 days) | 30% Increase vs. Vehicle | < 0.05 | [7][9] |

| Tracer Deposition | Mice | Topical, Once Daily (7 days) | 40% Increase in Intensity | = 0.05 | [7] |

| IOP Reduction | POAG/OHT Patients (Phase 2) | 500 µg BID (28 days) | ~6.5-7.0 mmHg Reduction | < 0.001 | [5][10] |

| IOP Reduction | POAG/OHT Patients (Baseline ≥25 mmHg) | 500 µg BID (28 days) | 7.2 mmHg Reduction | < 0.001 |[10] |

Table 2: Effects of this compound on TM Extracellular Matrix Components (In Vitro)

| Protein/Activity | Model | Treatment Details | Result vs. Control | Significance | Reference |

|---|---|---|---|---|---|

| MMP-2 Activity | 3D Human TM Culture | This compound | Significantly Increased | Not specified | [7][9] |

| MMP-14 Abundance | 3D Human TM Culture | This compound | Significantly Increased | Not specified | [7][9] |

| Fibronectin Expression | 3D Human TM Culture | This compound | Significantly Decreased | Not specified | [7][9] |

| Collagen IV Expression | 3D Human TM Culture | this compound | Significantly Decreased | Not specified |[7][9] |

Experimental Protocols and Workflow

The mechanism of this compound has been elucidated through a combination of in vitro and in vivo models. A cornerstone of the in vitro investigation is the use of three-dimensional (3D) human trabecular meshwork (HTM) cell cultures, which closely mimic the native tissue environment.

Protocol: 3D Human Trabecular Meshwork (HTM) Culture and Analysis

This protocol outlines a typical experiment to assess the effect of this compound on ECM protein expression in a 3D HTM model.

1. Cell Culture and 3D Construct Formation:

- Isolation: Primary HTM cells are isolated from donor human corneoscleral rims via blunt dissection and enzymatic digestion, following established consensus protocols.[11][12]

- Expansion: Cells are cultured and expanded in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

- Construct Creation: Expanded HTM cells are seeded onto porous poly-lactic-co-glycolic acid (PLGA) scaffolds or similar biocompatible matrices.

- Maturation: The constructs are cultured for 2-4 weeks to allow for cell proliferation, migration into the scaffold, and deposition of a native extracellular matrix, forming a 3D tissue-like structure.

2. This compound Treatment:

- Mature 3D-HTM constructs are divided into treatment and control groups.

- The treatment group is exposed to a physiologically relevant concentration of this compound in the culture medium.

- The control group receives a vehicle-only medium.

- Treatment is typically carried out for a period ranging from 24 hours to 7 days, with media changes as required.

3. Sample Collection and Analysis:

- Protein Lysates: At the end of the treatment period, the 3D constructs are harvested. The cells are lysed using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) to extract total protein.

- Conditioned Media: The culture medium is collected to analyze secreted proteins and enzymatic activity.

- Western Blotting (for Protein Expression):

- Protein concentration in lysates is quantified (e.g., BCA assay).

- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

- Membranes are blocked and incubated with primary antibodies against MMP-14, fibronectin, collagen IV, and a loading control (e.g., β-actin).

- After incubation with HRP-conjugated secondary antibodies, bands are visualized using chemiluminescence and quantified via densitometry.[13]

- Gelatin Zymography (for MMP-2 Activity):

- Conditioned media samples are run on a non-reducing SDS-PAGE gel containing gelatin.

- The gel is incubated in a developing buffer that allows for enzymatic activity.

- MMP-2 activity is visualized as clear bands on a stained background where the gelatin has been digested. The intensity of these bands is quantified.

// Nodes

N1 [label="1. Isolate & Culture\nPrimary Human TM Cells"];

N2 [label="2. Seed Cells onto\n3D Scaffolds"];

N3 [label="3. Mature into\n3D-HTM Constructs\n(2-4 weeks)"];

N4 [label="4. Treat Constructs", shape=Mdiamond, fillcolor="#FBBC05"];

N5A [label="Vehicle Control", fillcolor="#EA4335", fontcolor="#FFFFFF"];

N5B [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

N6 [label="5. Harvest Cells & Media\n(After 24h - 7 days)"];

N7 [label="6. Analysis", shape=Mdiamond, fillcolor="#FBBC05"];

N8A [label="Western Blot\n(MMP-14, Fibronectin, Col IV)"];

N8B [label="Gelatin Zymography\n(MMP-2 Activity)"];

// Edges

N1 -> N2;

N2 -> N3;

N3 -> N4;

N4 -> N5A;

N4 -> N5B;

N5A -> N6;

N5B -> N6;

N6 -> N7;

N7 -> N8A;

N7 -> N8B;

// Set max width

graph [size="10,6!"];

}

Conclusion

This compound represents a targeted therapeutic approach for glaucoma that addresses the underlying pathology within the trabecular meshwork. Its mechanism of action is a well-defined, multi-step process initiated by the selective activation of the adenosine A1 receptor. This triggers an intracellular signaling cascade via the PLC/PKC and MAPK/ERK pathways, leading to a crucial shift in ECM homeostasis. By upregulating the activity of matrix metalloproteinases and promoting the degradation of fibrotic proteins like fibronectin and collagen IV, this compound effectively remodels the TM.[3][7] This "rejuvenation" of the tissue reduces outflow resistance, increases the conventional outflow facility, and provides a sustained and clinically meaningful reduction in intraocular pressure. This targeted, restorative mechanism distinguishes this compound from other IOP-lowering agents and underscores its potential as a disease-modifying therapy for glaucoma.[1][8]

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound on trabecular meshwork rejuvenation: a comprehensive review of clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. inotekpharma.com [inotekpharma.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. Novel glaucoma drug fails late-stage study - American Academy of Ophthalmology [aao.org]

- 7. This compound, an Adenosine Mimetic With A1 Receptor Selectivity Lowers Intraocular Pressure by Increasing Conventional Outflow Facility in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. Consensus recommendations for trabecular meshwork cell isolation, characterization and culture - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Research Portal [scholarship.miami.edu]

- 13. benchchem.com [benchchem.com]

Trabodenoson: An In-depth Technical Guide to Adenosine A1 Receptor Selectivity and Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trabodenoson (formerly known as INO-8875) is a potent and highly selective adenosine (B11128) A1 receptor agonist that has been investigated primarily for its potential in lowering intraocular pressure (IOP) in patients with glaucoma.[1][2] As an adenosine mimetic, it leverages the endogenous pathways that regulate aqueous humor dynamics.[3] This technical guide provides a comprehensive overview of the binding affinity, selectivity, and signaling pathways of this compound, with a focus on the experimental methodologies used for its characterization.

Adenosine A1 Receptor Affinity and Selectivity

This compound is distinguished by its high affinity for the adenosine A1 receptor. Multiple studies have reported a dissociation constant (Ki) of approximately 1 nM for the A1 receptor.[4] Specifically, a Ki of 0.97 nM has been documented, highlighting its potent interaction with this receptor subtype.[5] This high affinity underscores its designed mechanism of action, which is to mimic the natural ligand adenosine at the A1 receptor.

Table 1: this compound Binding Affinity and Selectivity for Adenosine Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. A1 |

| Adenosine A1 | ~1 nM (0.97 nM) | - |

| Adenosine A2A | No significant binding | >1000-fold (estimated) |

| Adenosine A2B | No significant binding | >1000-fold (estimated) |

| Adenosine A3 | No significant binding | >1000-fold (estimated) |

Note: The selectivity values for A2A, A2B, and A3 receptors are estimated based on qualitative statements from available literature. Precise Ki values are not publicly available.

Experimental Protocols

The determination of binding affinity and selectivity of a compound like this compound relies on robust and well-defined experimental protocols. The following sections detail the likely methodologies employed in the characterization of this compound, based on standard practices for adenosine receptor research.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor. These assays involve the use of a radioactively labeled ligand that binds to the receptor of interest. The affinity of an unlabeled compound, such as this compound, is determined by its ability to compete with the radioligand for binding to the receptor.

Objective: To determine the binding affinity (Ki) of this compound for the human adenosine A1, A2A, A2B, and A3 receptors.

Materials:

-

Membrane Preparations: Membranes from Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably expressing the respective human adenosine receptor subtypes.

-

Radioligands:

-

A1 Receptor: [3H]-CCPA (2-chloro-N6-cyclopentyladenosine) or another suitable A1-selective radioligand.

-

A2A Receptor: [3H]-CGS 21680 or another suitable A2A-selective radioligand.

-

A2B Receptor: A suitable radioligand for this low-affinity receptor.

-

A3 Receptor: [125I]-AB-MECA (N6-(4-Amino-3-iodobenzyl)adenosine-5′-N-methyluronamide) or another suitable A3-selective radioligand.

-

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-selective adenosine receptor agonist like NECA (5'-N-Ethylcarboxamidoadenosine).

-

Assay Buffer: Typically a Tris-HCl buffer with divalent cations like MgCl2.

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: The cell membranes expressing the target receptor are prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, the radioligand at a fixed concentration (usually near its Kd value), and varying concentrations of this compound.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

-

Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. Unbound radioligand passes through the filter.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (cAMP Assay)

Functional assays are essential to determine the pharmacological action of a compound, i.e., whether it acts as an agonist, antagonist, or inverse agonist. Since the adenosine A1 receptor is a Gi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Objective: To determine the functional activity of this compound at the adenosine A1 receptor by measuring its effect on cAMP levels.

Materials:

-

Cell Line: A suitable cell line (e.g., CHO or HEK293) stably expressing the human adenosine A1 receptor.

-

Test Compound: this compound.

-

Adenylyl Cyclase Stimulator: Forskolin (B1673556).

-

cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., using HTRF, ELISA, or a reporter gene assay).

Procedure:

-

Cell Culture and Plating: The cells are cultured and plated in a suitable format (e.g., 96-well plate).

-

Pre-incubation: Cells are typically pre-incubated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.

-

Treatment: The cells are treated with varying concentrations of this compound in the presence of a fixed concentration of forskolin (to stimulate cAMP production).

-

Incubation: The cells are incubated for a specific period to allow for the modulation of cAMP levels.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using the chosen detection method.

-

Data Analysis: The data are analyzed to determine the EC50 value of this compound (the concentration that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production).

References

- 1. inotekpharma.com [inotekpharma.com]

- 2. This compound on trabecular meshwork rejuvenation: a comprehensive review of clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenosine receptors as promising targets for the management of ocular diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Chemical Synthesis of Trabodenoson

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical synthesis, and biological action of Trabodenoson, a selective adenosine (B11128) A1 receptor agonist. The information is intended for researchers, scientists, and professionals involved in drug development and discovery.

Molecular Structure of this compound

This compound is a purine (B94841) derivative and an adenosine mimetic. Its chemical structure is characterized by a cyclopentylamino group at the N6 position of the purine ring and a nitrate (B79036) group at the 5' position of the ribose moiety.

| Identifier | Value |

| IUPAC Name | [(2R,3S,4R,5R)-5-[6-(cyclopentylamino)-9H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl nitrate[1] |

| SMILES | O[C@@H]1--INVALID-LINK--=O">C@@HO--INVALID-LINK--N1C=NC2=C(NC3CCCC3)N=CN=C12[1] |

| Molecular Formula | C15H20N6O6[2][3][4] |

| Molecular Weight | 380.36 g/mol [3] |

| CAS Registry Number | 871108-05-3[2] |

Chemical Synthesis of this compound

The chemical synthesis of this compound, as inferred from related adenosine analog syntheses, involves a multi-step process starting from a protected adenosine precursor. The following is a plausible synthetic route based on established methods for creating N6-substituted and 5'-modified adenosine derivatives.

Experimental Protocol:

Step 1: Synthesis of 6-Chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine

A common starting material for N6-substituted adenosine analogs is 6-chloropurine (B14466) riboside. The hydroxyl groups of the ribose are typically protected, often by acetylation, to prevent unwanted side reactions.

-

Procedure: To a solution of 6-chloropurine riboside in pyridine, add acetic anhydride (B1165640) in excess. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the tri-acetylated product.

Step 2: Synthesis of N6-Cyclopentyl-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine

The N6-cyclopentyl group is introduced via nucleophilic substitution of the chlorine atom at the 6-position of the purine ring.

-

Procedure: The 6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine is dissolved in a suitable solvent such as ethanol. Cyclopentylamine and a non-nucleophilic base like triethylamine (B128534) are added. The mixture is heated under reflux until the reaction is complete (monitored by TLC). The solvent is evaporated, and the product is purified by chromatography.

Step 3: Deprotection to N6-Cyclopentyladenosine (CPA)

The acetyl protecting groups are removed to yield N6-cyclopentyladenosine.

-

Procedure: The N6-cyclopentyl-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine is treated with a solution of ammonia (B1221849) in methanol. The reaction is stirred at room temperature until deacetylation is complete. The solvent is removed in vacuo, and the resulting N6-cyclopentyladenosine is purified by recrystallization or chromatography.

Step 4: Selective Nitration of the 5'-Hydroxyl Group

The final step is the selective nitration of the primary 5'-hydroxyl group of the ribose. This is a critical step requiring careful control of reaction conditions to avoid nitration of the secondary hydroxyl groups.

-

Procedure: N6-Cyclopentyladenosine is dissolved in a cold (e.g., 0 °C) mixture of nitric acid and acetic anhydride. The reaction is kept at a low temperature and monitored closely. Upon completion, the reaction is quenched by pouring it into ice water and neutralizing with a weak base. The product, this compound, is then extracted with an organic solvent and purified by column chromatography.

Mechanism of Action and Signaling Pathway

This compound is a highly selective agonist for the adenosine A1 receptor (A1R).[5][6] The activation of this G-protein coupled receptor in the trabecular meshwork of the eye is central to its therapeutic effect in glaucoma.

Signaling Pathway:

-

Receptor Binding: this compound binds to and activates the adenosine A1 receptor on trabecular meshwork cells.[5]

-

G-Protein Activation: This binding activates the inhibitory G-protein (Gi).

-

Downstream Signaling: The activated Gi protein initiates a signaling cascade that leads to the increased expression and activity of matrix metalloproteinase-2 (MMP-2).[2][5][6]

-

Extracellular Matrix Remodeling: MMP-2 is a key enzyme responsible for the degradation of extracellular matrix components, such as fibronectin and collagen IV, in the trabecular meshwork.[7]

-

Increased Aqueous Humor Outflow: The remodeling of the extracellular matrix reduces the resistance to aqueous humor outflow through the conventional pathway.[5][7]

-

Intraocular Pressure Reduction: The enhanced outflow of aqueous humor leads to a reduction in intraocular pressure.

This compound Signaling Pathway

Experimental Data

Receptor Binding Affinity:

This compound exhibits high selectivity for the adenosine A1 receptor.

| Receptor Subtype | Binding Affinity (Ki) |

| Human A1 | 2.3 nM |

| Human A2A | 790 nM |

| Human A3 | 43 nM |

Data for N6-Cyclopentyladenosine (CPA), a closely related precursor.[3]

Experimental Workflow for In Vivo IOP Studies:

The following workflow describes a typical experiment to evaluate the effect of this compound on intraocular pressure in an animal model.

Workflow for In Vivo IOP Study

Conclusion

This compound represents a targeted therapeutic agent for the management of glaucoma. Its selective agonism of the adenosine A1 receptor and subsequent modulation of the extracellular matrix in the trabecular meshwork provide a clear mechanism for reducing intraocular pressure. The synthetic pathway, while requiring careful control, is based on well-established principles of nucleoside chemistry. This guide provides a foundational understanding for further research and development in this area.

References

- 1. This compound, an Adenosine Mimetic With A1 Receptor Selectivity Lowers Intraocular Pressure by Increasing Conventional Outflow Facility in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of adenosine derivatives as A1, A2A, A2B and A3 adenosine receptor ligands containing boron clusters as phenyl isosteres and selective A3 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unified Patents - Analytics Portal [portal.unifiedpatents.com]

- 4. US3769165A - Process for producing adenosine triphosphate and adenosine diphosphate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. US7423144B2 - Purine Derivatives as adenosine A1 receptor agonists and methods of use thereof - Google Patents [patents.google.com]

- 7. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

Trabodenoson's Impact on Ocular Extracellular Matrix Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of trabodenoson's mechanism of action, with a specific focus on its role in the remodeling of the extracellular matrix (ECM) within the eye's trabecular meshwork (TM). This compound, a selective adenosine (B11128) A1 receptor agonist, has been investigated as a therapeutic agent for reducing intraocular pressure (IOP), a primary risk factor in glaucoma.[1][2][3] This document synthesizes preclinical and clinical data, details experimental methodologies, and visualizes the key signaling pathways involved in its therapeutic effect.

Core Mechanism of Action: Targeting the Trabecular Meshwork

Glaucoma is often characterized by increased resistance to aqueous humor outflow through the conventional pathway, primarily at the level of the trabecular meshwork.[1][4] This increased resistance is associated with an accumulation and altered composition of the extracellular matrix.[4] this compound directly targets the diseased tissue by selectively binding to adenosine A1 receptors on TM cells.[2][3] This interaction initiates a signaling cascade that leads to the remodeling of the ECM, thereby restoring the natural outflow of aqueous humor and lowering IOP.[3][5]

Unlike some other glaucoma medications that either decrease aqueous humor production or divert outflow to the unconventional pathway, this compound works to rejuvenate the conventional outflow pathway.[1][3] This is considered a more physiologic approach to managing IOP.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound's efficacy.

Table 1: Preclinical Efficacy of this compound in Mice

| Parameter | Treatment Group | Day 2 | Day 7 | P-value |

| Outflow Facility Increase (%) | This compound (Overall) | 30% | 15% | < 0.05 (Day 2), = 0.07 (Day 7) |

| This compound (Aged Mice) | 26% | - | < 0.05 | |

| Tracer Bead Fluorescence Intensity Increase (%) | This compound | ~60% (not significant) | 40% | = 0.24 (Day 2), = 0.05 (Day 7) |

Data sourced from Li, et al. (2018).[1]

Table 2: Clinical Efficacy of this compound in Patients with Ocular Hypertension or Primary Open-Angle Glaucoma (Phase 2)

| Parameter | Treatment Group (500 µg BID) | Day 14 | Day 28 | P-value (vs. Placebo) |

| Mean Diurnal IOP Reduction (mmHg) | This compound | -4.9 ± 2.9 (SD) | -6.5 ± 2.5 (SD) | p=0.01 (Day 14), p<0.001 (Day 28) |

| Mean Diurnal IOP Reduction in OHT Subgroup (mmHg) | This compound | - | -6.3 ± 2.4 (SD) | p=0.003 |

| Mean Diurnal IOP Reduction in POAG Subgroup (mmHg) | This compound | - | -6.6 ± 2.6 (SD) | p=0.005 |

| Mean Diurnal IOP Reduction in Baseline IOP ≥25 mmHg Subgroup (mmHg) | This compound | - | -7.2 ± 2.5 (SD) | p<0.001 |

Data sourced from a Phase 2 clinical study.[6]

Table 3: Effect of this compound on Extracellular Matrix Components in 3D Human Trabecular Meshwork (3D-HTM) Cultures

| ECM Component/Enzyme | Effect of this compound Treatment |

| MMP-2 Activity | Significantly Increased |

| MMP-14 Abundance | Significantly Increased |

| Fibronectin Expression | Decreased |

| Collagen IV Expression | Decreased |

Data sourced from Li, et al. (2018).[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling cascade initiated by this compound and a typical experimental workflow for evaluating its effects.

Caption: this compound signaling pathway in trabecular meshwork cells.

Caption: A typical experimental workflow for this compound evaluation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Three-Dimensional Human Trabecular Meshwork (3D-HTM) Cell Culture and Treatment

-

Cell Isolation and Culture:

-

Human trabecular meshwork cells are isolated from donor eyes.[7] The TM tissue is dissected and can be grown using an explant culture method.[8][9]

-

The tissue is cut into small pieces and placed in a culture dish with Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS) and antibiotics.[7][8]

-

Cells are allowed to migrate from the explants and are subsequently passaged using trypsin-EDTA.[7]

-

-

3D Culture Formation:

-

HTM cells are cultured on scaffolds or in systems that promote a three-dimensional architecture, which better mimics the in vivo environment.[1]

-

-

This compound Treatment:

Analysis of ECM Components and MMP Activity

-

Gelatin Zymography (for MMP-2 Activity):

-

Culture supernatants are collected and protein concentration is determined.

-

Samples are run on a non-reducing SDS-PAGE gel containing gelatin.

-

After electrophoresis, the gel is incubated in a developing buffer to allow for enzymatic activity.

-

The gel is then stained (e.g., with Coomassie Brilliant Blue), and areas of MMP activity appear as clear bands against a dark background. The intensity of these bands is quantified.[1]

-

-

Western Blotting or ELISA (for Protein Expression):

-

Cell lysates are prepared, and protein concentrations are measured.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).[8]

-

The membrane is blocked and then incubated with primary antibodies specific for MMP-14, fibronectin, or collagen IV.[8]

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.[8]

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.[8] Band intensities are quantified and normalized to a loading control (e.g., β-actin).[8]

-

In Vivo Mouse Studies

-

Animal Models:

-

Both young and aged mice are used to assess the effect of this compound across different age groups.[1]

-

-

Topical Administration:

-

A single drop of the this compound formulation (e.g., 10 µL) is administered topically to one eye, with the contralateral eye receiving a placebo, once daily for a specified duration (e.g., 2 or 7 days).[1]

-

-

Intraocular Pressure (IOP) Measurement:

-

IOP is measured daily using a rebound tonometer just before the next dose administration.[1]

-

-

Outflow Facility Measurement:

-

At the end of the treatment period, mice are euthanized, and the eyes are enucleated.

-

The enucleated eyes are perfused at a constant pressure, and the flow rate is measured to calculate the outflow facility.[1]

-

-

Aqueous Humor Outflow Pattern Analysis:

-

Fluorescent tracer beads are perfused into the enucleated eyes.

-

The anterior segments are then flat-mounted and imaged to visualize the distribution and intensity of the tracer beads in the conventional outflow pathway.[1]

-

Conclusion

This compound represents a targeted therapeutic approach for glaucoma that focuses on restoring the physiological function of the trabecular meshwork. By selectively activating the adenosine A1 receptor, it initiates a signaling cascade that leads to the remodeling of the extracellular matrix, an increase in aqueous humor outflow facility, and a subsequent reduction in intraocular pressure. The quantitative data from both preclinical and clinical studies support its efficacy. The detailed experimental protocols provided herein offer a framework for further research into the nuanced effects of this compound and other potential therapies targeting ECM remodeling in the eye.

References

- 1. This compound, an Adenosine Mimetic With A1 Receptor Selectivity Lowers Intraocular Pressure by Increasing Conventional Outflow Facility in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. inotekpharma.com [inotekpharma.com]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Consensus recommendations for trabecular meshwork cell isolation, characterization and culture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

The Role of Trabodenoson-Mediated MMP-2 Activation in Intraocular Pressure Reduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trabodenoson is a selective adenosine (B11128) A1 receptor agonist that has been investigated for its potential to lower intraocular pressure (IOP) in patients with primary open-angle glaucoma and ocular hypertension. A key mechanism underlying its IOP-lowering effect is the activation of matrix metalloproteinase-2 (MMP-2) in the trabecular meshwork (TM), the primary site of aqueous humor outflow resistance. This technical guide provides an in-depth exploration of the signaling pathways, experimental evidence, and methodologies related to the activation of MMP-2 by this compound and its subsequent role in reducing IOP.

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is often associated with elevated intraocular pressure (IOP) due to increased resistance to aqueous humor outflow through the trabecular meshwork (TM).[1] this compound, a highly selective adenosine A1 receptor agonist, represents a novel therapeutic approach that targets the TM to restore its natural outflow function.[2] Unlike many existing glaucoma therapies that either decrease aqueous humor production or divert outflow to the unconventional pathway, this compound works by remodeling the extracellular matrix (ECM) of the TM, thereby increasing the conventional outflow facility.[1][2] This guide will delve into the molecular mechanisms, specifically the activation of matrix metalloproteinase-2 (MMP-2), that underpin the IOP-lowering effects of this compound.

Mechanism of Action: The Signaling Cascade of MMP-2 Activation

This compound initiates a signaling cascade by binding to the adenosine A1 receptors on the surface of TM cells.[2] This binding activates a G-protein coupled receptor pathway that ultimately leads to the increased activity of MMP-2.[3][4] MMP-2 is a key enzyme responsible for the degradation of ECM components, such as collagen IV and fibronectin, which are known to accumulate in the TM of glaucoma patients and contribute to outflow resistance.[1]

The activation of the adenosine A1 receptor by this compound triggers a series of intracellular events. This process involves the activation of phospholipase C (PLC) and protein kinase C alpha (PKCα), which in turn leads to the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway.[3][4][5] The activation of the ERK1/2 pathway is a crucial step in mediating the secretion of MMP-2.[6] Furthermore, this compound has been shown to increase the abundance of MMP-14, an enzyme that activates pro-MMP-2.[1] This dual action of increasing both MMP-2 secretion and activation leads to a significant remodeling of the TM's ECM, resulting in increased aqueous humor outflow and a reduction in IOP.[1][2]

Caption: this compound signaling pathway in trabecular meshwork cells.

Quantitative Data on this compound's Effects

Numerous preclinical and clinical studies have provided quantitative evidence supporting the efficacy of this compound in reducing IOP and modulating the ECM. The following tables summarize key findings from these studies.

Table 1: Effect of this compound on Intraocular Pressure (IOP) in Clinical Trials

| Study Phase | Dose | Duration | Mean IOP Reduction from Baseline (mmHg) | p-value | Reference |

| Phase 2 | 500 µg BID | 14 days | 4.9 ± 2.9 | p=0.01 | [7] |

| Phase 2 | 500 µg BID | 28 days | 6.5 ± 2.5 | p<0.001 | [7] |

| Phase 2 | Not specified | 28 days | ~7 | p<0.001 | [8] |

| Phase 3 | 6% (2000 mcg) | 84 days | Statistically superior to placebo | Not specified | [9] |

Table 2: Preclinical Data on this compound's Mechanism of Action

| Model | Treatment | Outcome Measure | Result | p-value | Reference |

| Young and Aged Mice | Topical this compound | Outflow Facility | 30% increase after 2 days | p < 0.05 | [1] |

| Young and Aged Mice | Topical this compound | IOP Reduction (Day 2) | Young: 2.3 mmHg; Old: 2.9 mmHg | Not specified | [1] |

| 3D Human TM Culture | 1 and 10 µM this compound | MMP-2 Activity | Dose-related increase | p < 0.01 | [1] |

| 3D Human TM Culture | 10 µM this compound | Fibronectin Expression | Significant decrease | Not specified | [1] |

| 3D Human TM Culture | 10 µM this compound | Collagen IV Expression | Significant decrease | Not specified | [1] |

| 3D Human TM Culture | This compound | MMP-14 Abundance | Significant increase | Not specified | [1] |

Key Experimental Protocols

The following sections outline the methodologies commonly employed in studying the effects of this compound on the trabecular meshwork and MMP-2 activation.

Three-Dimensional Human Trabecular Meshwork (3D-HTM) Cell Culture

A 3D-HTM culture system provides a more physiologically relevant model compared to traditional 2D cell culture for studying the effects of compounds on TM cells and their ECM.

-

Cell Source: Primary human TM cells are isolated from donor eyes.

-

Scaffold: Cells are seeded onto a porous scaffold (e.g., collagen-based) that mimics the in vivo environment of the TM.

-

Culture Conditions: The constructs are maintained in a suitable culture medium, often supplemented with factors to promote ECM deposition.

-

Treatment: this compound at various concentrations (e.g., 1 and 10 µM) is added to the culture medium for a specified duration (e.g., 48 hours).[1]

Caption: Workflow for 3D Human Trabecular Meshwork (HTM) Cell Culture Experiments.

MMP-2 Activity Assays

Several methods can be used to quantify the enzymatic activity of MMP-2 in cell culture supernatants or tissue homogenates.

-

Gelatin Zymography:

-

Collect conditioned media from treated and control 3D-HTM cultures.

-

Separate proteins by size using non-reducing SDS-PAGE containing gelatin as a substrate.

-

Incubate the gel in a renaturing buffer to allow enzymes to refold.

-

Incubate the gel in a developing buffer containing calcium and zinc to allow for gelatin degradation by MMPs.

-

Stain the gel with Coomassie Brilliant Blue. Areas of MMP activity will appear as clear bands against a blue background, indicating gelatin digestion.

-

Quantify band intensity using densitometry.[1]

-

-

Fluorogenic Activity Assay:

-

Use a commercially available kit containing a quenched fluorescent substrate specific for MMP-2.[10]

-

Activate pro-MMP-2 in the samples by incubating with p-aminophenylmercuric acetate (B1210297) (APMA).[10]

-

Add the activated samples to a microplate containing the fluorogenic substrate.

-

Incubate at 37°C. Cleavage of the substrate by active MMP-2 results in an increase in fluorescence.

-

Measure fluorescence intensity over time using a plate reader. The rate of fluorescence increase is proportional to MMP-2 activity.[10]

-

Caption: Workflow for MMP-2 Activity Assays.

Western Blotting for Protein Expression

Western blotting is used to detect and quantify specific proteins, such as MMP-14, fibronectin, and collagen IV, in cell lysates from 3D-HTM cultures.

-

Lyse the 3D-HTM constructs to extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate proteins by size via SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-MMP-14, anti-fibronectin, or anti-collagen IV).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound presents a targeted approach to IOP reduction by restoring the natural outflow pathway of the trabecular meshwork. Its mechanism of action, centered on the activation of MMP-2 through the adenosine A1 receptor signaling cascade, leads to the beneficial remodeling of the extracellular matrix. The quantitative data from both preclinical and clinical studies provide strong evidence for the efficacy of this mechanism. The experimental protocols detailed in this guide offer a framework for the continued investigation of this compound and other compounds that target the trabecular meshwork to treat glaucoma. Further research into this pathway may unveil additional therapeutic targets for this sight-threatening disease.

References

- 1. This compound, an Adenosine Mimetic With A1 Receptor Selectivity Lowers Intraocular Pressure by Increasing Conventional Outflow Facility in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. inotekpharma.com [inotekpharma.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Mechanisms linking adenosine A1 receptors and extracellular signal-regulated kinase 1/2 activation in human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. firstwordpharma.com [firstwordpharma.com]

- 9. aao.org [aao.org]

- 10. 2.8. MMP2/9 Activity Assay [bio-protocol.org]

Preclinical Pharmacology and Pharmacokinetics of Trabodenoson: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trabodenoson is a potent and highly selective adenosine (B11128) A1 receptor agonist that was developed as a topical treatment for glaucoma. Its mechanism of action involves the restoration of the conventional aqueous humor outflow pathway, a novel approach to lowering intraocular pressure (IOP). Preclinical studies in various animal models have demonstrated its efficacy in reducing IOP by enhancing the outflow facility through the trabecular meshwork. This is achieved by modulating the extracellular matrix via the upregulation of matrix metalloproteinase-2 (MMP-2) activity. Furthermore, preclinical evidence suggests a neuroprotective role for this compound. This technical guide provides a comprehensive overview of the preclinical pharmacology and available pharmacokinetic data for this compound, detailing its mechanism of action, receptor binding affinity, in vivo efficacy, and the experimental protocols used in its evaluation.

Introduction

Glaucoma is a progressive optic neuropathy characterized by the loss of retinal ganglion cells and is a leading cause of irreversible blindness worldwide.[1] Elevated intraocular pressure (IOP) is a major risk factor for the development and progression of glaucoma.[1] Current pharmacological therapies for glaucoma primarily focus on reducing aqueous humor production or increasing its drainage through the uveoscleral (unconventional) outflow pathway.[1] this compound represents a first-in-class therapeutic agent that targets the diseased conventional outflow pathway, the primary site of resistance to aqueous humor drainage in glaucomatous eyes.[1] By selectively activating the adenosine A1 receptor, this compound initiates a signaling cascade that leads to the remodeling of the trabecular meshwork (TM), thereby increasing the conventional outflow facility and lowering IOP.[1][2]

Pharmacology

Mechanism of Action

This compound is an adenosine mimetic that selectively binds to and activates the adenosine A1 receptor, a G protein-coupled receptor.[2][3] The activation of the A1 receptor in the trabecular meshwork cells triggers a downstream signaling pathway that results in the increased expression and activity of matrix metalloproteinases (MMPs), particularly MMP-2.[1][2] MMPs are a family of enzymes responsible for the degradation and remodeling of the extracellular matrix (ECM).[1] The increased MMP-2 activity leads to the degradation of ECM components, such as fibronectin and collagen IV, within the trabecular meshwork.[1] This remodeling of the ECM reduces the resistance to aqueous humor outflow, thereby increasing the conventional outflow facility and lowering IOP.[1][2]

dot digraph "this compound Signaling Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

This compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A1R [label="Adenosine A1 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="G Protein", fillcolor="#FBBC05", fontcolor="#202124"]; Signaling_Cascade [label="Intracellular\nSignaling Cascade", fillcolor="#FBBC05", fontcolor="#202124"]; MMP_Activation [label="Increased MMP-14\nAbundance", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pro_MMP2 [label="Pro-MMP-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MMP2 [label="Active MMP-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; ECM [label="Extracellular Matrix\n(Fibronectin, Collagen IV)", fillcolor="#F1F3F4", fontcolor="#202124"]; ECM_Degradation [label="ECM Degradation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Outflow_Increase [label="Increased Conventional\nOutflow Facility", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; IOP_Reduction [label="Reduced Intraocular\nPressure", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

This compound -> A1R [arrowhead=odot, color="#202124"]; A1R -> G_protein [color="#202124"]; G_protein -> Signaling_Cascade [color="#202124"]; Signaling_Cascade -> MMP_Activation [color="#202124"]; MMP_Activation -> MMP2 [label="Activates", fontcolor="#5F6368", fontsize=8, color="#202124"]; Pro_MMP2 -> MMP2 [style=dashed, arrowhead=none, color="#5F6368"]; MMP2 -> ECM_Degradation [label="Digests", fontcolor="#5F6368", fontsize=8, color="#202124"]; ECM -> ECM_Degradation [style=dashed, arrowhead=none, color="#5F6368"]; ECM_Degradation -> Outflow_Increase [color="#202124"]; Outflow_Increase -> IOP_Reduction [color="#202124"]; } this compound's mechanism of action in the trabecular meshwork.

Receptor Binding and Selectivity

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| Adenosine A1 | ~1 nM | [4] |

| Adenosine A2A | Not Reported | - |

| Adenosine A2B | Not Reported | - |

| Adenosine A3 | Not Reported | - |

In Vivo Efficacy in Preclinical Models

The efficacy of this compound in lowering IOP has been demonstrated in several preclinical animal models.

Topical administration of this compound has been shown to significantly lower IOP in both young and aged mice.[1] In one study, a 3.0% formulation of this compound administered once daily for seven days resulted in an average IOP reduction of 2.44 ± 0.22 mm Hg in young mice.[1] The IOP-lowering effect was observed from the first day of treatment and was sustained throughout the study period.[1]

| Animal Model | This compound Concentration | Dosing Regimen | Duration | Mean IOP Reduction (mmHg) | Reference |

| Young C57 Mice | 3.0% | Once Daily | 7 Days | 2.44 ± 0.22 | [1] |

| Aged Mice | Not Specified | Not Specified | Not Specified | Not Reported | [1] |

The IOP-lowering effect of this compound is attributed to an increase in the conventional outflow facility. In studies with enucleated mouse eyes following in vivo treatment, this compound was found to increase outflow facility by up to 30% after two days of treatment.[1]

| Animal Model | Treatment Duration | Increase in Outflow Facility | Reference |

| Young and Aged Mice | 2 Days | ~30% | [1] |

| Young and Aged Mice | 7 Days | ~15% | [1] |

In addition to its IOP-lowering effects, preclinical studies suggest that this compound may have neuroprotective properties. In a rat model of ischemia-reperfusion injury, topical administration of this compound provided 100% protection against the thinning of the ganglion cell layer compared to the vehicle.

Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound following topical ocular administration in animal models is limited in the publicly available literature. However, a Phase 1 study in healthy human volunteers provides some insight into its systemic absorption and elimination profile after topical ocular application.

Human Pharmacokinetics (Topical Ocular Administration)

A Phase 1 dose-escalation study in healthy adult volunteers demonstrated that topically administered this compound is rapidly absorbed and eliminated.[4]

| Parameter | Value | Reference |

| Time to Maximum Concentration (tmax) | ~0.08 to 0.27 hours | [4] |

| Elimination Half-life (t½) | 0.48 to 2.0 hours | [4] |

Systemic exposure to this compound was dose-related but not dose-proportional, with a plateau effect observed at higher doses.[4] There was no evidence of drug accumulation with repeated dosing.[4]

Experimental Protocols

In Vivo IOP Measurement in Mice

Objective: To measure the intraocular pressure in mice following topical administration of this compound or vehicle.

Materials:

-

Rebound tonometer (e.g., TonoLab)

-

Anesthetic solution (e.g., ketamine/xylazine cocktail)

-

Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)

-

Micropipette

-

This compound formulation (e.g., 3.0% ophthalmic suspension)

-

Vehicle control

Procedure:

-

Animal Preparation:

-

Acclimatize mice to the experimental environment to minimize stress-induced IOP fluctuations.

-

Anesthetize the mice using an appropriate protocol (e.g., intraperitoneal injection of ketamine/xylazine). The level of anesthesia should be sufficient to prevent movement and ensure animal welfare.

-

-

Topical Administration:

-

Instill a single 10 µL drop of the this compound formulation or vehicle into the cul-de-sac of one eye using a calibrated micropipette. The contralateral eye can serve as a control.

-

-

IOP Measurement:

-

At predetermined time points post-instillation, apply a single drop of topical anesthetic to the cornea.

-

Position the rebound tonometer perpendicular to the central cornea.

-

Obtain a series of six to ten consecutive readings for each eye. The tonometer will automatically calculate the average IOP.

-

Record the IOP measurement for each eye.

-

-

Data Analysis:

-

Compare the IOP values between the this compound-treated and vehicle-treated eyes at each time point.

-

Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any observed differences.

-

Ex Vivo Outflow Facility Measurement in Mouse Eyes

Objective: To measure the conventional outflow facility in enucleated mouse eyes after in vivo treatment with this compound.

Materials:

-

Perfusion apparatus with a pressure transducer and flow meter

-

Dissecting microscope

-

33-gauge infusion needle

-

Perfusion medium (e.g., Dulbecco's Phosphate Buffered Saline with 5.5 mM D-glucose)

-

Data acquisition system

Procedure:

-

In Vivo Treatment:

-

Treat mice topically with this compound or vehicle as described in the IOP measurement protocol for a specified duration (e.g., 2 or 7 days).

-

-

Eye Preparation:

-

At the end of the treatment period, euthanize the mice.

-

Immediately enucleate the eyes and place them in chilled perfusion medium.

-

-

Perfusion:

-

Mount the enucleated eye in a perfusion chamber.

-

Under a dissecting microscope, cannulate the anterior chamber with a 33-gauge needle connected to the perfusion system.

-

Perfuse the eye at a constant pressure (e.g., 8 mmHg) until a stable flow rate is achieved.

-

Increase the pressure in a stepwise manner (e.g., from 4 to 20 mmHg) and record the corresponding flow rate at each pressure step.

-

-

Data Analysis:

-

Calculate the outflow facility (C) from the slope of the pressure-flow relationship.

-

Compare the outflow facility between the this compound-treated and vehicle-treated eyes using appropriate statistical tests.

-

3D Human Trabecular Meshwork (HTM) Cell Culture and Analysis

Objective: To assess the effect of this compound on extracellular matrix protein expression and MMP activity in a 3D culture model of the human trabecular meshwork.

Materials:

-

Primary human trabecular meshwork (HTM) cells

-

Extracellular matrix gel (e.g., Matrigel)

-

Cell culture medium

-

This compound

-

Reagents for Western blotting and gelatin zymography

Procedure:

-

3D Culture Establishment:

-

Embed primary HTM cells within an extracellular matrix gel in a multi-well plate to create a 3D tissue construct.

-

Culture the 3D constructs in a standard cell culture incubator until they are well-established.

-

-

This compound Treatment:

-

Treat the 3D HTM constructs with various concentrations of this compound or vehicle for a specified period (e.g., 48 hours).

-

-

Analysis of ECM Proteins:

-

Harvest the 3D constructs and extract the total protein.

-

Perform Western blotting to determine the expression levels of ECM proteins such as fibronectin and collagen IV.

-

-

Analysis of MMP Activity:

-

Collect the conditioned media from the 3D cultures.

-

Perform gelatin zymography to assess the activity of MMP-2.

-

Conclusion

This compound is a selective adenosine A1 receptor agonist with a novel mechanism of action for the treatment of glaucoma. Preclinical studies have robustly demonstrated its ability to lower IOP by increasing the conventional outflow facility through the trabecular meshwork. This effect is mediated by the upregulation of MMP-2 activity and subsequent remodeling of the extracellular matrix. Furthermore, evidence of neuroprotective effects suggests a potential dual benefit of this compound in glaucoma management. While detailed preclinical pharmacokinetic data remains limited, the available human data indicates rapid absorption and elimination following topical ocular administration. The experimental models and protocols described herein provide a framework for the continued investigation of this compound and other novel glaucoma therapies targeting the conventional outflow pathway. Further research is warranted to fully elucidate the complete selectivity profile and the preclinical pharmacokinetic and metabolic fate of this compound.

References

- 1. This compound, an Adenosine Mimetic With A1 Receptor Selectivity Lowers Intraocular Pressure by Increasing Conventional Outflow Facility in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Adenosine receptors as promising targets for the management of ocular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Randomized Phase 1 Dose Escalation Study to Evaluate Safety, Tolerability, and Pharmacokinetics of this compound in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

The Rise and Fall of a Novel Glaucoma Candidate: A Technical History of Trabodenoson (INO-8875)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the discovery, mechanism of action, and clinical development of Trabodenoson (INO-8875), a once-promising topical treatment for primary open-angle glaucoma (POAG) and ocular hypertension (OHT). This compound, a highly selective adenosine (B11128) A1 receptor agonist, was designed to lower intraocular pressure (IOP) by enhancing the natural aqueous humor outflow through the trabecular meshwork. Despite a promising preclinical and Phase II clinical profile, its development was ultimately halted after failing to meet its primary endpoint in a pivotal Phase III trial. This document provides a comprehensive technical overview of its journey, from initial concept to its final clinical evaluation.

Discovery and Rationale: Targeting the Adenosine A1 Receptor

The development of this compound was rooted in the understanding that adenosine, an endogenous purine (B94841) nucleoside, plays a crucial role in regulating IOP.[1] Research indicated that agonism of the adenosine A1 receptor, specifically, could increase the outflow of aqueous humor through the trabecular meshwork, the primary drainage pathway of the eye.[2][3] Existing glaucoma therapies primarily focused on decreasing aqueous humor production or increasing uveoscleral outflow. This compound was engineered as a first-in-class therapeutic to directly target and restore the function of the trabecular meshwork.[4]

Developed by Inotek Pharmaceuticals, this compound (formerly INO-8875) is an adenosine mimetic designed for high affinity and specificity for the adenosine A1 receptor.[1] Preclinical studies demonstrated its potential to up-regulate gelatinases, which are involved in remodeling the extracellular matrix of the trabecular meshwork, thereby increasing outflow and reducing IOP.[4]

Preclinical Pharmacology

This compound's preclinical development focused on establishing its selectivity for the adenosine A1 receptor and its efficacy in animal models of glaucoma.

Receptor Binding Affinity and Selectivity

This compound was designed to be a highly selective agonist for the adenosine A1 receptor. This selectivity was considered crucial to avoid potential side effects associated with the activation of other adenosine receptor subtypes (A2A, A2B, and A3), which can have opposing effects on IOP.[2]

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| Adenosine A1 | ~1 nM | [1] |

| Adenosine A2A | Not specified, but significantly lower affinity implied | |

| Adenosine A2B | Not specified, but significantly lower affinity implied | |

| Adenosine A3 | Not specified, but significantly lower affinity implied |

Efficacy in Animal Models

Preclinical studies in various animal models, including rabbits and mice, demonstrated the IOP-lowering capabilities of this compound.[5][6] These studies were crucial in establishing the proof-of-concept before moving into human trials.

| Animal Model | Dosage | IOP Reduction | Key Findings | Reference |

| Rabbits (3 models) | Not specified | Significant IOP reduction | Lowered IOP primarily by restoring trabecular meshwork outflow, with a potential secondary mechanism of decreasing aqueous humor production. | [6] |

| Mice (3-month-old) | 6% topical solution, once daily for 7 days | Up to 3.64 ± 0.62 mmHg compared to vehicle | Reduced IOP by increasing conventional outflow facility. | [5] |

| Mice (1-year-old) | 6% topical solution, once daily for 7 days | Up to 3.0 ± 0.81 mmHg compared to vehicle | IOP reduction was equivalent in older mice, demonstrating efficacy in an aged model. | [5] |

| Mice (aged) | 6% topical solution, once daily for 2 days | - | Increased outflow facility by 26% compared to vehicle. | [2] |

Mechanism of Action: A1 Receptor Signaling Cascade

This compound exerts its effect on the trabecular meshwork through a specific intracellular signaling pathway initiated by the activation of the adenosine A1 receptor, a G-protein coupled receptor (GPCR).

This compound's A1 Receptor Signaling Pathway.

Clinical Development

This compound progressed through a series of clinical trials to evaluate its safety, tolerability, and efficacy in human subjects.

Phase I Clinical Trial

A Phase I dose-escalation study was conducted in healthy adult volunteers to assess the safety, tolerability, and pharmacokinetics of topically applied this compound.

Experimental Protocol: Phase I Clinical Trial

-

Objective: To evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy adult volunteers.

-

Design: Randomized, double-masked, placebo-controlled, dose-escalation study.

-

Participants: Healthy adult volunteers.

-

Intervention:

-

Part 1: Twice-daily topical monocular application of this compound (200, 400, 800, 1,600, 2,400, or 3,200 µg) or placebo for 14 days.

-

Part 2: Eight escalating doses of bilateral this compound (total daily doses: 1,800-6,400 µg) or placebo.

-

-

Assessments:

-

Safety and tolerability: Adverse event monitoring, physical examinations, vital signs, clinical laboratory tests, and ophthalmic examinations.

-

Pharmacokinetics: Plasma concentrations of this compound were measured to determine absorption, distribution, metabolism, and excretion.

-

-

Results: Ocular doses of this compound up to 3,200 µg per eye were found to be safe and well-tolerated, with no dose-limiting toxicities. The most common adverse events were mild and included headache and eye pain. Systemic exposure was dose-related but not dose-proportional, with a plateau effect at higher doses. There were no clinically significant systemic side effects.[1]

Phase II Clinical Trial

A Phase II study was conducted to evaluate the efficacy and safety of this compound in patients with OHT or POAG.

Experimental Protocol: Phase II Clinical Trial

-

Objective: To assess the efficacy and safety of different doses of this compound in reducing IOP in patients with OHT or POAG.

-

Design: Multicenter, randomized, double-masked, placebo-controlled, dose-ranging study.

-

Participants: 144 patients with OHT or POAG with an IOP ≥ 24 mmHg.

-

Intervention:

-

Part 1: Twice-daily topical monocular application of this compound (50, 100, or 200 µg) or placebo for 14 days.

-

Part 2: Twice-daily topical monocular application of this compound (500 µg) or placebo for 28 days.

-

-

Primary Endpoint: Change in diurnal IOP from baseline.

-

Results: this compound demonstrated a dose-dependent reduction in IOP. The 500 µg dose showed a statistically significant and clinically relevant reduction in IOP of approximately 7 mmHg at 28 days (p<0.001) compared to placebo. The drug was well-tolerated with a safety profile comparable to placebo.[4]

| Dose | Duration | Mean IOP Reduction from Baseline | p-value vs. Placebo | Reference |

| 500 µg | 28 days | ~7 mmHg | <0.001 | [4] |

Phase III Clinical Trial (MATRx-1)

The promising results from the Phase II trial led to the initiation of a pivotal Phase III trial, MATRx-1.

References

- 1. A Randomized Phase 1 Dose Escalation Study to Evaluate Safety, Tolerability, and Pharmacokinetics of this compound in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an Adenosine Mimetic With A1 Receptor Selectivity Lowers Intraocular Pressure by Increasing Conventional Outflow Facility in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. ophthalmologyweb.com [ophthalmologyweb.com]

An In-depth Technical Guide on Trabodenoson Signaling Pathways in Human Trabecular Meshwork Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathways activated by Trabodenoson in human trabecular meshwork (HTM) cells. This compound, a selective adenosine (B11128) A1 receptor agonist, has been investigated as a therapeutic agent for glaucoma, a condition often associated with increased intraocular pressure (IOP) due to dysfunction of the trabecular meshwork. This document details the molecular mechanisms by which this compound is proposed to increase aqueous humor outflow and reduce IOP, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action

This compound selectively binds to and activates the adenosine A1 receptor, a G-protein coupled receptor (GPCR) present on the surface of HTM cells.[1] This targeted activation initiates a downstream signaling cascade that ultimately leads to the remodeling of the extracellular matrix (ECM) in the trabecular meshwork, thereby increasing the facility of aqueous humor outflow and lowering IOP.[1][2] Unlike some other glaucoma medications that either decrease aqueous humor production or divert outflow to the uveoscleral pathway, this compound directly targets the conventional outflow pathway, which is the primary site of pathology in primary open-angle glaucoma.[1]

Signaling Pathways

The activation of the adenosine A1 receptor by this compound in HTM cells triggers a sequential signaling pathway involving several key intracellular molecules. This cascade leads to the increased expression and activity of matrix metalloproteinases (MMPs), which are enzymes responsible for degrading ECM components.

The primary signaling pathway is as follows:

-

Adenosine A1 Receptor Activation: this compound, as a potent and selective agonist, binds to the A1 receptor.[1][3]

-

G-protein Coupling: The activated A1 receptor couples to an inhibitory G-protein (Gαi/o).[4]

-

Phospholipase C (PLC) Activation: The G-protein activation leads to the stimulation of Phospholipase C (PLC).[4]

-

Protein Kinase C (PKC) Activation: PLC activation results in the translocation and activation of Protein Kinase C alpha (PKCα).[4][5]

-

MAP Kinase Cascade: This is followed by the sequential activation of the mitogen-activated protein (MAP) kinase cascade, including c-Raf, MEK (MAP kinase kinase), and finally, the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4][6]

-

Increased MMP Expression and Activity: The activation of the ERK1/2 pathway stimulates the expression, secretion, and activation of matrix metalloproteinases, particularly MMP-2 and MMP-14 (also known as MT1-MMP).[1][2][6]

This signaling cascade ultimately results in the remodeling of the ECM, including the degradation of proteins like fibronectin and collagen IV, which are known to contribute to outflow resistance in the trabecular meshwork.[2]

Quantitative Data

The following tables summarize the quantitative effects of this compound on various parameters in preclinical studies.

Table 1: Effect of this compound on Outflow Facility in Mice

| Treatment Duration | Change in Outflow Facility | p-value |

| 2 days | +30% (overall) | < 0.05 |

| 2 days | +26% (aged mice) | < 0.05 |

| 7 days | +15% | 0.07 |

Data extracted from studies on young and aged mice.[2]

Table 2: Effect of this compound on Extracellular Matrix Components and MMPs in 3D-HTM Cultures

| Protein/Activity | Change with this compound Treatment |

| MMP-2 Activity | Significantly Increased |

| MMP-14 Abundance | Significantly Increased |

| Fibronectin Expression | Decreased |

| Collagen IV Expression | Decreased |

Data from in vitro studies using three-dimensional human trabecular meshwork (3D-HTM) tissue constructs.[2]

Table 3: Effect of Adenosine A1 Receptor Agonist (CHA) on ERK1/2 Activation in HTM-3 Cells

| Parameter | Value |

| EC50 for ERK1/2 Activation | 5.7 nM |

Data from studies using the adenosine A1 agonist N6-cyclohexyladenosine (CHA) on a human trabecular meshwork cell line (HTM-3).[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the signaling pathways of this compound.

1. Isolation and Primary Culture of HTM Cells:

-

Tissue Source: Human donor eyes are obtained from eye banks. The trabecular meshwork tissue is carefully dissected from the anterior segment under a dissecting microscope.

-

Explant Culture: The dissected TM tissue is cut into small strips and placed in a culture dish. The strips are cultured in Dulbecco's Modified Eagle's Medium (DMEM) with low glucose, supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and antibiotics (e.g., penicillin/streptomycin).[8]

-

Cell Migration: The culture dishes are maintained in a humidified incubator at 37°C with 5% CO2. HTM cells will migrate out from the tissue explants over a period of 1-2 weeks.[8]

-

Establishing Primary Cultures: Once a sufficient number of cells have migrated and formed a monolayer, the tissue explants can be removed. The adherent cells constitute the primary HTM cell culture.

2. Cell Passaging:

-

When HTM cells reach 70-90% confluency, they are passaged.

-

The culture medium is removed, and the cells are washed with Phosphate-Buffered Saline (PBS).

-

Cells are detached using a solution of 0.05% trypsin and 0.5 mM EDTA for 3-5 minutes.[8]

-

The trypsin is neutralized with complete culture medium, and the cells are centrifuged, resuspended in fresh medium, and seeded into new culture flasks at a 1:3 ratio.[8]

3. Serum-Free Conditions for Experiments:

-

For many experiments, including those involving treatment with this compound, cells are switched to a serum-free or low-serum medium for 24 hours prior to the experiment to minimize the confounding effects of growth factors present in serum.[9]

1. Sample Preparation:

-

HTM cells are cultured and treated as required.

-

Cells are washed with ice-cold PBS and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

The cell lysate is centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

-

Protein concentration is determined using a BCA protein assay kit.

2. Gel Electrophoresis:

-

Equal amounts of protein from each sample are mixed with Laemmli sample buffer and separated by size on an SDS-polyacrylamide gel (SDS-PAGE).

3. Protein Transfer:

-

The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunodetection:

-

The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

The membrane is then incubated with a primary antibody specific to the protein of interest (e.g., anti-ERK1/2, anti-MMP-14, anti-fibronectin) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The membrane is washed again, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and an imaging system.

1. Sample Collection:

-

HTM cells are cultured in serum-free medium. After treatment with this compound or control vehicle, the conditioned medium is collected.

-

The collected medium is centrifuged to remove any cells or debris.

2. Zymogram Gel Electrophoresis: